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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994 Get Quote

5-Methylimidazo[1,5-a]pyridine: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectroscopic

properties of 5-Methylimidazo[1,5-a]pyridine. Due to the limited availability of experimental

data for this specific isomer, this document leverages data from the parent imidazo[1,5-

a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This

guide is intended to serve as a valuable resource for researchers in medicinal chemistry,

materials science, and organic synthesis.

Core Physical and Chemical Properties
While specific experimental data for 5-Methylimidazo[1,5-a]pyridine are not readily available

in published literature, the following table summarizes the known properties of the parent

imidazo[1,5-a]pyridine and the predicted properties for the 5-methyl derivative. These

predictions are based on the established effects of methyl substitution on aromatic systems.
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Property
Imidazo[1,5-
a]pyridine (Parent
Compound)

5-
Methylimidazo[1,5-
a]pyridine
(Predicted)

Data Source

Molecular Formula C₇H₆N₂ C₈H₈N₂ Calculated

Molecular Weight 118.14 g/mol 132.16 g/mol Calculated

Melting Point Not available
Likely a low-melting

solid or oil

Prediction based on

related compounds

Boiling Point Not available
Higher than the parent

compound

Prediction based on

increased molecular

weight and van der

Waals forces

pKa (of conjugate

acid)
~5-6

Slightly higher than

the parent compound

Prediction based on

the electron-donating

effect of the methyl

group

Solubility
Soluble in organic

solvents

Expected to be

soluble in common

organic solvents

General characteristic

of the scaffold

Appearance Not available
Expected to be a

crystalline solid or oil

General characteristic

of similar heterocyclic

compounds

Spectroscopic Profile
The following tables outline the expected spectroscopic data for 5-Methylimidazo[1,5-
a]pyridine, based on the analysis of the parent compound and other substituted imidazo[1,5-

a]pyridines.

¹H NMR Spectroscopy (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

~2.4 - 2.6 s -CH₃ (at C5)

The methyl protons

are expected to

appear as a singlet in

this region.

~6.6 - 6.8 dd H6

The coupling

constants will be

influenced by the

adjacent protons.

~6.8 - 7.0 t H7

Expected to appear as

a triplet due to

coupling with H6 and

H8.

~7.5 - 7.7 d H8
Expected to be a

doublet.

~7.8 - 8.0 s H1
The proton at C1 is

typically a singlet.

~8.1 - 8.3 s H3

The proton at C3 is

also expected to be a

singlet and may be

shifted downfield

compared to H1.

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment Notes

~15 - 20 -CH₃ (at C5) The methyl carbon.

~110 - 115 C6 Aromatic CH carbon.

~115 - 120 C7 Aromatic CH carbon.

~120 - 125 C8 Aromatic CH carbon.

~125 - 130 C1
Aromatic CH carbon of the

imidazole ring.

~130 - 135 C3
Aromatic CH carbon of the

imidazole ring.

~135 - 140 C8a
Quaternary carbon at the ring

junction.

~140 - 145 C5

Quaternary carbon bearing the

methyl group, expected to be

shifted downfield due to

substitution.

~150 - 155 C3a

Quaternary carbon at the ring

junction, adjacent to the

nitrogen.

Mass Spectrometry (Predicted)
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m/z Assignment Notes

132 [M]⁺
The molecular ion peak is

expected to be prominent.

117 [M - CH₃]⁺
Loss of the methyl group is a

likely fragmentation pathway.

105 [M - HCN]⁺

Fragmentation of the imidazole

ring can lead to the loss of

hydrogen cyanide.

78 [C₆H₄N]⁺

Further fragmentation can lead

to the formation of the pyridyl

cation.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹) Assignment Notes

3100 - 3000 C-H stretch (aromatic)
Characteristic of C-H bonds in

the heterocyclic rings.

2950 - 2850 C-H stretch (aliphatic) From the methyl group.

1620 - 1450 C=C and C=N stretching Aromatic ring vibrations.

1450 - 1350 C-H bend (aliphatic)
Bending vibrations of the

methyl group.

800 - 700 C-H out-of-plane bending

Characteristic of the

substitution pattern on the

pyridine ring.

Chemical Reactivity and Synthesis
The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3

positions of the imidazole ring are particularly susceptible to electrophilic attack.

General Reactivity:
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Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily

react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]

C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3,

can be achieved under various conditions, often employing metal catalysis or strong bases.

[1]

N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site

and is readily protonated or alkylated.

Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.

Reactivity of Imidazo[1,5-a]pyridine Core

Reaction Types

Reactive Sites & Products

Imidazo[1,5-a]pyridine

Electrophilic Attack

 E+

C-H Functionalization [Catalyst]

N-Protonation/Alkylation

 H+ or R-X

C1/C3 Substituted Products

N4-Protonated/Alkylated Salt

Click to download full resolution via product page

General reactivity pathways of the imidazo[1,5-a]pyridine scaffold.

Synthetic Approaches:

Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and

effective method is the Ritter-type reaction.
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6-Methylpyridin-2-ylmethanol Intermediate Carbocation+ Lewis/Protic Acid

Nitrile (R-CN)

Nitrile AdditionLewis Acid (e.g., Bi(OTf)3)

Protic Acid (e.g., p-TsOH)

+ Nitrile
Cyclization & Aromatization 5-Methylimidazo[1,5-a]pyridine

Click to download full resolution via product page

A plausible synthetic workflow for 5-Methylimidazo[1,5-a]pyridine via a Ritter-type reaction.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for 5-
Methylimidazo[1,5-a]pyridine.

General Synthetic Protocol (Ritter-Type Reaction):

To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g.,

acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).

Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃, 5 mol%) and a protic acid (e.g., p-

TsOH, 1.0-2.0 eq.).

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with a

saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does

not contain it.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M+H]⁺).

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass

analyzer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Biological and Medicinal Significance
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently

appearing in biologically active compounds. Derivatives of this core have shown a wide range

of pharmacological activities, including:

Anticancer agents

Antimicrobial agents

Anti-inflammatory agents

Anxiolytic and hypnotic agents (e.g., Zolpidem)

Enzyme inhibitors

The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the

pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting

candidate for further investigation in drug discovery programs.

Imidazo[1,5-a]pyridine Core

Anticancer Antimicrobial Anti-inflammatory CNS Activity (Anxiolytic, Hypnotic) Enzyme Inhibition

Drug Development Candidate

Click to download full resolution via product page

Biological significance of the imidazo[1,5-a]pyridine scaffold in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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